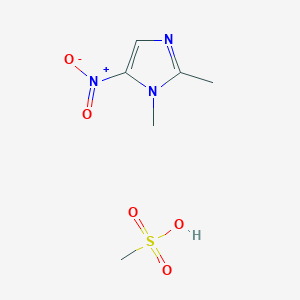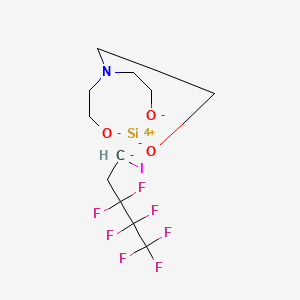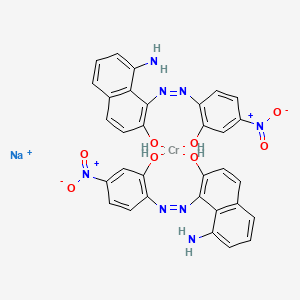
Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is a complex compound with a unique structure that includes a chromate ion coordinated with two azo-dye ligands. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:
Preparation of Azo Dye Ligands: The azo dye ligands are synthesized through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with a naphthol derivative to form the azo dye.
Complexation with Chromate Ion: The synthesized azo dye ligands are then reacted with a chromate salt, such as sodium chromate, under controlled pH conditions to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The azo groups in the ligands can be reduced to amines under specific conditions.
Substitution: The compound can undergo substitution reactions where the azo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Ligand exchange reactions often involve the use of other chromate salts or complexing agents.
Major Products
Oxidation: The major products include oxidized forms of the azo ligands and reduced chromate ions.
Reduction: The major products are the corresponding amines and reduced chromate species.
Substitution: The products depend on the substituting ligands used in the reaction.
科学的研究の応用
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) involves its ability to form stable complexes with metal ions and other molecules. The chromate ion acts as a central coordinating entity, while the azo ligands provide additional stability and specificity to the complex. This compound can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions.
類似化合物との比較
Similar Compounds
- Sodium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- Sodium bis[8-amino-1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
Uniqueness
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is unique due to its specific azo dye ligands, which provide distinct color properties and stability. Its ability to form stable complexes with a wide range of metal ions and biomolecules makes it particularly valuable in various scientific and industrial applications.
特性
CAS番号 |
51888-17-6 |
|---|---|
分子式 |
C32H24CrN8NaO8+ |
分子量 |
723.6 g/mol |
IUPAC名 |
sodium;8-amino-1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;chromium |
InChI |
InChI=1S/2C16H12N4O4.Cr.Na/c2*17-11-3-1-2-9-4-7-13(21)16(15(9)11)19-18-12-6-5-10(20(23)24)8-14(12)22;;/h2*1-8,21-22H,17H2;;/q;;;+1 |
InChIキー |
PEFPNPCLGAUCLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


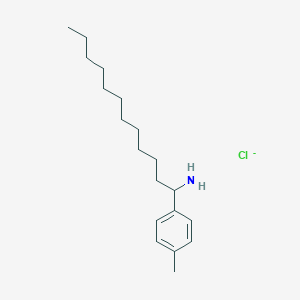

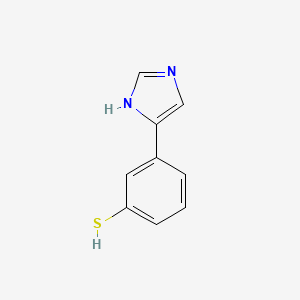
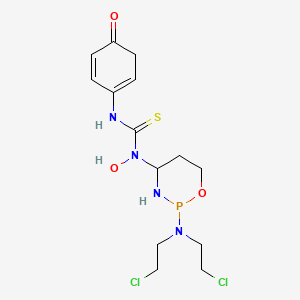
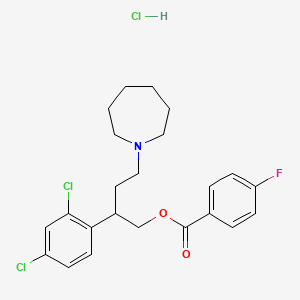
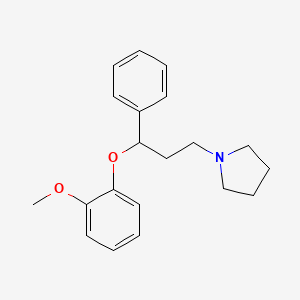
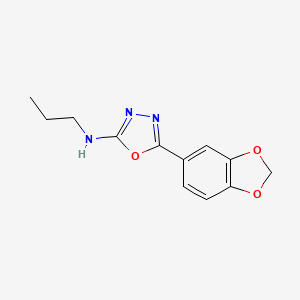
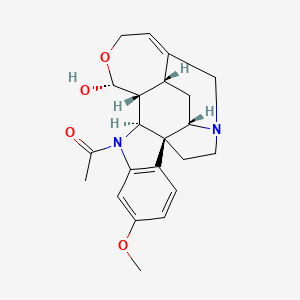
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
